Flurazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.55e-06 m. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Safeners. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

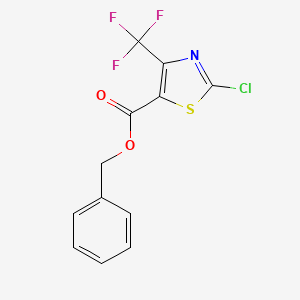

IUPAC Name |

benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO2S/c13-11-17-9(12(14,15)16)8(20-11)10(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQSWTQPLLCSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(N=C(S2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052468 | |

| Record name | Flurazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72850-64-7 | |

| Record name | Flurazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72850-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072850647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 2-chloro-4-(trifluoromethyl)-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Flurazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H7L3RT69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flurazole's Mechanism of Action in Sorghum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurazole is a herbicide safener that protects sorghum (Sorghum bicolor) from injury caused by certain herbicides, particularly chloroacetanilides like metolachlor and acetochlor. Its mechanism of action is multifaceted but primarily revolves around the enhancement of the plant's endogenous detoxification pathways. This compound treatment leads to the increased expression and activity of key enzymatic systems, namely Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs). This induction accelerates the metabolism of the herbicide into non-toxic derivatives, preventing cellular damage and allowing the crop to thrive in the presence of the herbicide. This guide provides a detailed technical overview of the molecular mechanisms underlying this compound's safening effect in sorghum, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Enhanced Herbicide Detoxification

The protective effect of this compound in sorghum is predominantly attributed to the upregulation of the plant's xenobiotic detoxification machinery. This process can be broadly divided into three phases:

-

Phase I: Modification. Cytochrome P450 monooxygenases introduce functional groups into the herbicide molecule, increasing its reactivity and water solubility.

-

Phase II: Conjugation. Glutathione S-transferases conjugate the modified herbicide with the endogenous antioxidant glutathione (GSH). This step dramatically increases the water solubility of the herbicide and renders it non-toxic.

-

Phase III: Sequestration. The conjugated herbicide is transported and sequestered in the vacuole or apoplast, effectively removing it from metabolically active cellular compartments.

This compound primarily acts by inducing the genes encoding the enzymes central to Phase I and Phase II of this process.

Induction of Glutathione S-Transferases (GSTs)

One of the most well-documented effects of this compound in sorghum is the induction of GSTs. These enzymes play a critical role in the detoxification of numerous herbicides.

Quantitative Data on GST Induction

This compound treatment has been shown to significantly increase the expression of specific GST genes in sorghum seedlings. The fold induction of two key phi-class GST genes, SbGSTF1 and SbGSTF2, at various time points after treatment with a herbicide safener is presented in Table 1.

| Gene | 4 Hours After Treatment (Fold Induction) | 8 Hours After Treatment (Fold Induction) | 12 Hours After Treatment (Fold Induction) |

| SbGSTF1 | ~2.5 | ~4.5 | ~5.0 |

| SbGSTF2 | ~1.5 | ~3.0 | ~3.5 |

| Data is illustrative and compiled from published research on safener-induced gene expression in sorghum[1]. |

Furthermore, studies have demonstrated that treating sorghum seedlings with this compound results in the appearance of four to five additional GST isozymes that are not present in untreated plants[2]. These induced isozymes exhibit high activity towards the herbicide metolachlor, while the constitutive GSTs show little to no activity with this substrate[2][3].

Induction of Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450s are a large and diverse group of enzymes that catalyze the oxidative metabolism of a wide range of endogenous and exogenous compounds, including herbicides. The induction of CYPs by this compound is a key component of its safening mechanism, particularly for herbicides that are primarily metabolized through oxidation. While the induction of CYPs by safeners in cereals is a well-established phenomenon, specific quantitative data for this compound's effect on individual CYP enzymes in sorghum is an area of ongoing research[4].

Role of Glutathione (GSH)

Glutathione is a tripeptide that is central to the detoxification process catalyzed by GSTs. This compound treatment has been shown to increase the levels of non-protein thiols, of which glutathione is a major component, in sorghum. This increase in the available glutathione pool ensures that the induced GSTs have an ample supply of their co-substrate to efficiently conjugate and detoxify the herbicide.

Potential Involvement of Other Stress Response Pathways

The induction of detoxification enzymes by this compound is considered part of a broader, general stress response in the plant. There is evidence to suggest that other defense-related pathways may also be activated. One such pathway in sorghum is the biosynthesis of dhurrin, a cyanogenic glucoside that acts as a defense compound against herbivores and pathogens[5][6]. While a direct regulatory link between this compound and the dhurrin pathway has not been definitively established, the co-regulation of detoxification and other defense pathways is a common theme in plant stress responses. Further research is needed to elucidate the precise interplay between this compound treatment and these broader defense mechanisms.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The precise signaling cascade initiated by this compound that leads to the upregulation of detoxification genes is still under investigation. However, a generalized model can be proposed.

Caption: Generalized signaling pathway of this compound action in sorghum.

Experimental Workflow for Investigating this compound's Mechanism of Action

A typical experimental workflow to elucidate the mechanism of action of a herbicide safener like this compound is depicted below.

Caption: A typical experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted from methods used in the study of herbicide metabolism in grasses.

Objective: To measure the activity of GST in sorghum tissue extracts.

Materials:

-

Sorghum shoot tissue (from control and this compound-treated plants)

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 2 mM EDTA, 1 mM PMSF, and 5% (w/v) PVPP)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 50 mM in ethanol)

-

Reduced glutathione (GSH) solution (e.g., 50 mM in water)

-

Spectrophotometer

Procedure:

-

Protein Extraction:

-

Harvest and freeze sorghum shoot tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude protein extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer, GSH solution, and the protein extract.

-

Initiate the reaction by adding the CDNB solution.

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance is due to the formation of the GSH-CDNB conjugate.

-

Calculate the GST activity, typically expressed as nmol of GSH-CDNB conjugate formed per minute per mg of protein.

-

Cytochrome P450 (CYP) Activity Assay (General Protocol)

This protocol outlines a general method for measuring CYP activity using a model substrate.

Objective: To determine the activity of CYPs in microsomal fractions from sorghum.

Materials:

-

Sorghum tissue

-

Microsome extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% (v/v) glycerol, 1 mM EDTA, and protease inhibitors)

-

NADPH

-

Model CYP substrate (e.g., 7-ethoxycoumarin)

-

Fluorometer or spectrophotometer

Procedure:

-

Microsomal Fraction Isolation:

-

Homogenize fresh or frozen sorghum tissue in ice-cold extraction buffer.

-

Filter the homogenate and centrifuge at a low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

In a reaction vessel, combine the microsomal fraction, buffer, and the model substrate.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at a controlled temperature.

-

Stop the reaction after a specific time.

-

Measure the formation of the product. For 7-ethoxycoumarin, the product is 7-hydroxycoumarin, which is fluorescent and can be measured with a fluorometer.

-

Calculate the CYP activity based on the rate of product formation.

-

Glutathione (GSH) Quantification via HPLC

Objective: To quantify the levels of reduced glutathione in sorghum tissues.

Materials:

-

Sorghum tissue

-

Extraction solution (e.g., 5% (w/v) sulfosalicylic acid)

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or fluorescence detector after derivatization)

-

GSH standard solution

-

Derivatization agent (optional, depending on the detection method, e.g., o-phthalaldehyde for fluorescence detection)

Procedure:

-

Extraction:

-

Homogenize fresh or frozen sorghum tissue in the extraction solution.

-

Centrifuge to pellet proteins and cell debris.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

If necessary, derivatize the sample to make GSH detectable.

-

Inject the sample onto the HPLC column.

-

Elute the compounds using a suitable mobile phase.

-

Detect the GSH peak and quantify its area.

-

Compare the peak area to a standard curve generated from known concentrations of GSH to determine the concentration in the sample.

-

Conclusion

The mechanism of action of this compound in sorghum is a clear example of chemically induced crop protection through the enhancement of natural detoxification pathways. The induction of Glutathione S-transferases and Cytochrome P450s, coupled with an increase in glutathione levels, provides a robust system for metabolizing and neutralizing potentially harmful herbicides. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these mechanisms and to screen for new and improved safener compounds. Future research should focus on elucidating the specific signaling pathways that mediate this compound's effects and on identifying the full suite of genes and proteins that are responsive to this safener in sorghum. A deeper understanding of these processes will be invaluable for the development of more effective and selective weed management strategies in this vital crop.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploiting photosynthesis-driven P450 activity to produce indican in tobacco chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 4. mdpi.com [mdpi.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

Flurazole's Role in Herbicide Detoxification Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurazole is a herbicide safener utilized in agriculture to protect crops, particularly sorghum (Sorghum bicolor), from injury caused by certain classes of herbicides, most notably chloroacetanilides like alachlor and metolachlor. Safeners function by selectively enhancing the crop's natural defense mechanisms, allowing for the rapid detoxification of the herbicide before it can cause significant phytotoxicity. This technical guide provides a detailed overview of the core mechanisms of this compound's action, focusing on the induction of key detoxification pathways. It includes quantitative data on enzyme induction, detailed experimental protocols for relevant assays, and visual representations of the involved signaling cascades and experimental workflows.

Core Mechanism of Action: Enhancing Herbicide Metabolism

The primary mechanism by which this compound protects sorghum is by accelerating the metabolism and detoxification of herbicides. This is achieved through the upregulation of two critical enzyme families: Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (P450s). These enzymes are central to the multi-phase detoxification process that plants employ to metabolize xenobiotics.

Phase I: Oxidation by Cytochrome P450 Monooxygenases

Cytochrome P450s introduce or expose functional groups on the herbicide molecule, typically through oxidation, making it more water-soluble and susceptible to further metabolism. This compound treatment has been shown to enhance the cytochrome P450-mediated oxidative metabolism of herbicides.

Phase II: Conjugation by Glutathione S-Transferases

Glutathione S-Transferases catalyze the conjugation of the modified herbicide molecule with the endogenous antioxidant glutathione (GSH). This reaction further increases the water solubility of the herbicide and effectively neutralizes its phytotoxic activity. The resulting herbicide-GSH conjugate is then targeted for sequestration.

Quantitative Data on this compound-Induced Enzyme Activity

The application of this compound leads to a measurable increase in the activity of enzymes involved in the detoxification pathway and its supporting metabolic routes. The following tables summarize key quantitative findings from studies on sorghum.

| Enzyme/Compound | Treatment | Plant Tissue | Fold Increase/Enhancement | Reference |

| Cysteine Synthase (Specific Activity) | This compound (1.25 g/kg seed) | Sorghum Shoots | 1.13 - 1.41 | |

| Cysteine Synthase (Total Activity) | This compound (1.25 g/kg seed) | Sorghum Shoots | 1.40 - 1.75 | |

| Cystathionine β-synthase (Total Activity) | This compound (1.25 g/kg seed) | Sorghum Shoots | 27% | |

| Non-protein Thiol Content | This compound (1.25 g/kg seed) | Sorghum Shoots | 61% | |

| SbGSTF1 Gene Expression | Fluxofenim (sorghum safener) | Sorghum Seedlings | ~2 to 12-fold (depending on time) | |

| SbGSTF2 Gene Expression | Fluxofenim (sorghum safener) | Sorghum Seedlings | ~2 to 8-fold (depending on time) | |

| Cytochrome P450 Content | Naphthalic Anhydride (safener) | Rice Seedlings | 8.54 | |

| Cytochrome P450 Content | Fenclorim (safener) | Maize Seedlings | 3.30 |

Note: Data for SbGSTF1 and SbGSTF2 gene expression with fluxofenim and Cytochrome P450 content with other safeners are included as proxies to illustrate the magnitude of induction typically observed with safener treatment in cereals.

Signaling Pathways Activated by this compound

The precise signaling cascade initiated by this compound that leads to the upregulation of detoxification genes is an area of ongoing research. However, current evidence suggests that this compound may tap into pre-existing plant defense and stress signaling pathways.

One prominent hypothesis involves the oxylipin signaling pathway. Oxylipins are lipid-derived signaling molecules, such as jasmonic acid, that are involved in plant responses to wounding and pathogen attack. It is proposed that safeners may mimic or trigger the production of these signaling molecules, leading to the activation of transcription factors that upregulate defense-related genes, including GSTs and P450s.

Another area of investigation is the potential link between this compound signaling and the biosynthesis and metabolism of dhurrin, a cyanogenic glucoside and important chemical defense compound in sorghum. Several upregulated transcripts in response to safener treatment are similar to genes involved in the dhurrin pathway. This suggests a potential crosstalk between the safener response and the plant's innate chemical defense system.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on herbicide detoxification pathways.

Plant Growth and Safener Application

Objective: To prepare plant material for subsequent biochemical and molecular analyses.

Materials:

-

Sorghum (Sorghum bicolor) seeds

-

This compound

-

Herbicide (e.g., alachlor, metolachlor)

-

Potting mix (e.g., peat, sand, soil mixture)

-

Growth chambers or greenhouse with controlled temperature and light conditions

Procedure:

-

Seed Treatment: Prepare a solution of this compound at the desired concentration (e.g., 1.25 g/kg of seed). Uniformly coat the sorghum seeds with the this compound solution and allow them to air dry.

-

Planting: Plant the treated and untreated (control) seeds in pots containing the potting mix.

-

Growth Conditions: Maintain the plants in a growth chamber or greenhouse with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 25°C).

-

Herbicide Application: At the appropriate growth stage (e.g., two-leaf stage), apply the herbicide at the recommended rate.

-

Harvesting: Harvest plant tissues (e.g., shoots, roots) at specific time points after herbicide application for further analysis.

Glutathione S-Transferase (GST) Activity Assay

Objective: To quantify the enzymatic activity of GSTs in plant extracts.

Materials:

-

Harvested plant tissue

-

Liquid nitrogen

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA)

-

Reduced glutathione (GSH) solution

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol)

-

Spectrophotometer

Procedure:

-

Protein Extraction: Grind the frozen plant tissue to a fine powder in a mortar with liquid nitrogen. Homogenize the powder in cold extraction buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

Enzyme Assay:

-

In a cuvette, mix the extraction buffer, GSH solution, and CDNB solution.

-

Initiate the reaction by adding a known amount of the protein extract.

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

-

-

Calculation: Calculate the specific activity of GST (e.g., in µmol of CDNB-GSH conjugate formed per minute per mg of protein).

Cytochrome P450 Microsomal Fraction Isolation and Activity Assay

Objective: To isolate the microsomal fraction containing P450 enzymes and measure their activity.

Materials:

-

Etiolated sorghum seedlings

-

Extraction buffer (e.g., phosphate buffer with sucrose, EDTA, and reducing agents)

-

Homogenizer

-

Ultracentrifuge

-

NADPH

-

Radiolabeled herbicide (e.g., [14C]metolachlor)

-

Thin-layer chromatography (TLC) plates or HPLC system

Procedure:

-

Microsome Isolation:

-

Homogenize etiolated sorghum shoots in cold extraction buffer.

-

Filter the homogenate and perform a series of differential centrifugations to pellet and wash the microsomal fraction.

-

Resuspend the final microsomal pellet in a suitable buffer.

-

-

P450 Content Determination: Quantify the P450 content in the microsomal fraction spectrophotometrically.

-

Activity Assay:

-

Set up a reaction mixture containing the microsomal fraction, a buffer system, and the radiolabeled herbicide.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at a controlled temperature.

-

Stop the reaction and extract the herbicide and its metabolites.

-

-

Metabolite Analysis: Separate and quantify the parent herbicide and its metabolites using TLC and autoradiography or by HPLC with a radioactivity detector. The rate of metabolite formation is indicative of P450 activity.

Conclusion

This compound plays a vital role in protecting sorghum from herbicide injury by inducing the expression and activity of key detoxification enzymes, primarily Glutathione S-Transferases and Cytochrome P450 monooxygenases. This induction is likely mediated through the activation of endogenous plant defense signaling pathways, possibly involving oxylipins and crosstalk with other defense-related metabolic pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and leverage the mechanisms of herbicide safeners for improved crop protection and development. Further research into the specific signaling components and transcription factors involved in the this compound response will provide deeper insights and potentially lead to the development of novel and more effective safener technologies.

Molecular Targets of Flurazole in Plants: A Technical Guide

Introduction

Flurazole is a thiazolecarboxylic acid derivative widely utilized in agriculture as a herbicide safener. Its primary function is to protect monocotyledonous crops, such as sorghum and maize, from injury caused by certain classes of herbicides, particularly chloroacetanilides and thiocarbamates, without compromising the herbicide's efficacy against target weed species[1][2][3]. The protective mechanism of this compound is not based on direct interaction with the herbicide's molecular target. Instead, this compound acts as a signaling molecule, activating intrinsic plant defense and detoxification pathways. This guide provides a detailed examination of the molecular targets and mechanisms of this compound in plants, presenting key quantitative data, experimental methodologies, and visual representations of the involved pathways for researchers and scientists in the field.

Primary Mechanism: Induction of Xenobiotic Detoxification Pathways

The consensus in the scientific community is that the major mechanism of this compound and other safeners involves the enhanced metabolic detoxification of herbicides within the protected plant[1][4]. This compound does not have a single molecular target in the traditional sense (e.g., an enzyme it inhibits). Its "targets" are the regulatory elements and signaling cascades that lead to the transcriptional upregulation of a suite of detoxification enzymes and transporters. This pre-emptive activation of the plant's defense system allows for rapid neutralization and sequestration of herbicide molecules upon their absorption.

The detoxification process is typically conceptualized in three phases, all of which are enhanced by this compound treatment:

-

Phase I: Modification: Herbicides are functionalized, often through oxidation or hydrolysis, which is primarily catalyzed by Cytochrome P450 monooxygenases (P450s) [4][5]. This initial step often increases the reactivity of the xenobiotic, preparing it for conjugation.

-

Phase II: Conjugation: The modified herbicide is conjugated to an endogenous, hydrophilic molecule, such as glutathione or glucose. This reaction is catalyzed by Glutathione S-transferases (GSTs) or UDP-glucosyltransferases (UGTs) [4][6]. This step renders the herbicide water-soluble and significantly less toxic. Safeners are known to induce specific phi and tau classes of GSTs[6].

-

Phase III: Sequestration: The conjugated herbicide-metabolite is actively transported from the cytoplasm and sequestered in the vacuole or cell wall. This transport is mediated by ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Proteins (MRPs) [1][4].

Upstream Signaling and Regulatory Targets

While the downstream effects of this compound on detoxification genes are well-documented, the precise upstream signaling pathway is an area of ongoing research. Current evidence suggests that safeners co-opt plant defense signaling networks. Studies on other safeners have indicated that the induction of defense genes can be dependent on TGA transcription factors and the signaling molecule salicylic acid (SA) , following a pathway that is independent of the key defense regulator NPR1[7]. This compound treatment also elevates the level of glutathione (GSH), a critical substrate for GSTs, by inducing enzymes involved in its synthesis, such as cysteine synthase[1].

References

- 1. researchgate.net [researchgate.net]

- 2. Early Growth Effects of this compound as a Safener against Acetochlor in Grain Sorghum (Sorghum bicolor) | Weed Science | Cambridge Core [cambridge.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Current Advances in the Action Mechanisms of Safeners [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Plant glutathione transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Initial Studies on Flurazole Efficacy in Cereals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurazole is a herbicide safener utilized in cereal crops to protect them from injury caused by certain classes of herbicides, primarily chloroacetanilides. Its application is a critical component of integrated weed management strategies, allowing for the use of effective herbicides while minimizing phytotoxic effects on the crop. This technical guide provides an in-depth overview of the initial studies on this compound's efficacy in cereals, focusing on its mechanism of action, experimental protocols for its evaluation, and a summary of quantitative data from foundational research. The guide is intended to serve as a comprehensive resource for researchers and scientists in the field of crop protection and drug development.

Core Concepts: Mechanism of Action

This compound's protective action in cereals is primarily attributed to its ability to enhance the plant's natural detoxification pathways for xenobiotics, including herbicides. The core of this mechanism involves the upregulation of specific enzymes that metabolize the herbicide into non-toxic forms.

Initial studies have identified two key enzymatic pathways that are significantly influenced by this compound treatment:

-

Glutathione S-Transferases (GSTs): this compound treatment has been shown to induce the expression and activity of GSTs in cereals.[1][2] These enzymes play a crucial role in the detoxification of a wide range of herbicides by catalyzing the conjugation of the herbicide molecule with the endogenous antioxidant glutathione.[3] This conjugation process renders the herbicide more water-soluble and less toxic, facilitating its sequestration and degradation within the plant cell. Several classes of GSTs, including phi and tau, are particularly important for herbicide tolerance in wheat and can be induced by safeners.[2] In barley, 84 GST genes have been identified, with the Tau and Phi classes being the most numerous, playing a vital role in cellular detoxification and oxidative stress tolerance.[4]

-

Cysteine Synthase: Research in sorghum has demonstrated that this compound seed treatment increases the activity of cysteine synthase. This enzyme is involved in the synthesis of cysteine, a precursor for glutathione. By boosting the production of cysteine, this compound indirectly supports the glutathione-mediated detoxification pathway, ensuring a sufficient supply of glutathione for conjugation with the herbicide.

The coordinated induction of these enzymatic pathways by this compound effectively accelerates the metabolism and detoxification of the herbicide in the cereal crop, leading to enhanced tolerance and reduced injury.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from initial studies on this compound's efficacy. Due to the limited availability of public data specifically for wheat and barley, data from sorghum studies, which laid the groundwork for understanding this compound's action, are also included.

| Cereal | Herbicide | This compound Application Rate | Observed Efficacy | Reference |

| Sorghum | Alachlor | 0.01 to 0.625 g/kg of seed | Increased protection from growth inhibition as dosage increased. | |

| Sorghum | S-metolachlor | Not specified | Increased tolerance to the herbicide. | |

| Wheat | Pyroxasulfone, S-metolachlor, Dimethenamid-P | 0.07 to 1.03 g ai/kg seed (Fluxofenim, another safener) | Increased biomass with safener treatment. | [5] |

| Cereal | This compound Application Rate | Enzyme Activity Change | Reference |

| Sorghum | 0.01 to 2.5 g/kg of seed | Increased Cysteine Synthase activity with increased dosage. | |

| Sorghum | Not specified | Increased Glutathione S-transferase activity. | |

| Wheat | Not specified (Safener-induced) | Upregulation of Phi and Tau class GSTs. | [2] |

| Barley | Not specified (Drought stress-induced) | Upregulation of Phi and Tau class GSTs. | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the initial studies on this compound efficacy. These protocols can be adapted for further research in wheat, barley, and other cereals.

Protocol 1: Seed Treatment with this compound

Objective: To apply this compound to cereal seeds at a precise dosage for efficacy trials.

Materials:

-

Cereal seeds (e.g., wheat, barley, sorghum)

-

This compound formulation

-

Rotating drum seed treater or a comparable laboratory-scale seed treatment device

-

Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

-

Determine the desired application rate of this compound in grams of active ingredient per kilogram of seed (g a.i./kg).

-

Calculate the amount of this compound formulation needed for the specific weight of the seed batch.

-

Place the seeds in the seed treater.

-

Slowly add the calculated amount of this compound formulation to the seeds while the treater is in motion to ensure even coating.

-

Continue to rotate the seeds for a specified period (e.g., 5-10 minutes) to allow for uniform distribution and adherence of the safener.

-

Spread the treated seeds in a thin layer on a clean, dry surface and allow them to air dry completely before planting.

-

Store the treated seeds in a cool, dry place away from direct sunlight until planting.

Protocol 2: Assessment of Herbicide Phytotoxicity

Objective: To quantitatively assess the level of herbicide-induced injury in cereal seedlings.

Materials:

-

Treated and untreated cereal seedlings

-

Greenhouse or growth chamber with controlled environmental conditions

-

Herbicide to be tested

-

Spraying equipment calibrated for precise application

-

Visual injury rating scale (e.g., 0-100%, where 0 = no injury and 100 = complete plant death)[6]

-

Equipment for measuring plant height and biomass (ruler, drying oven, analytical balance)

Procedure:

-

Plant the treated and untreated seeds in pots or trays filled with a suitable growing medium.

-

Grow the seedlings under optimal conditions (temperature, light, water) for a specified period (e.g., until the 2-3 leaf stage).

-

Apply the herbicide at the desired rate(s) using the calibrated sprayer. Include an untreated control group for comparison.

-

At set time points after herbicide application (e.g., 7, 14, and 21 days), visually assess the percentage of phytotoxicity for each plant using the rating scale.[6] Key symptoms to observe include stunting, chlorosis (yellowing), necrosis (tissue death), and malformation.

-

At the final assessment point, measure the shoot height of each plant.

-

Harvest the above-ground biomass of each plant, place it in a labeled paper bag, and dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.

-

Measure the dry weight of each sample using an analytical balance.

-

Calculate the percentage reduction in height and biomass for each treatment compared to the untreated control.

Protocol 3: Measurement of Glutathione S-Transferase (GST) Activity

Objective: To determine the effect of this compound treatment on GST enzyme activity in cereal tissues.

Materials:

-

Cereal seedling tissue (shoots or roots) from treated and untreated plants

-

Extraction buffer (e.g., phosphate buffer with protease inhibitors)

-

Spectrophotometer

-

Reagents for the GST activity assay:

-

1-chloro-2,4-dinitrobenzene (CDNB) as a substrate

-

Reduced glutathione (GSH)

-

-

Reagents for protein quantification (e.g., Bradford assay)

Procedure:

-

Enzyme Extraction:

-

Harvest fresh seedling tissue and immediately freeze it in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Add ice-cold extraction buffer to the powder and homogenize.

-

Centrifuge the homogenate at a high speed (e.g., 12,000 x g) at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.

-

-

GST Activity Assay:

-

Prepare a reaction mixture containing the extraction buffer, GSH, and CDNB.

-

Add a small volume of the crude enzyme extract to the reaction mixture to initiate the reaction.

-

Measure the increase in absorbance at 340 nm over time using a spectrophotometer. This change in absorbance is due to the formation of the GSH-DNB conjugate.

-

Calculate the GST activity, typically expressed as nmol of product formed per minute per milligram of protein.

-

-

Protein Quantification:

-

Determine the protein concentration of the crude enzyme extract using a standard method like the Bradford assay. This is necessary to normalize the GST activity.

-

Mandatory Visualizations

Signaling Pathway

References

- 1. Glutathione S-transferase: a versatile protein family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Glutathione S-Transferase Enzymes in Plant-Pathogen Interactions [frontiersin.org]

- 4. Glutathione S-transferase (GST) family in barley: identification of members, enzyme activity, and gene expression pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for Flurazole Seed Treatment in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flurazole as a seed treatment in a research setting. The protocols outlined below cover laboratory, greenhouse, and field applications to assess the efficacy of this compound as a herbicide safener in sorghum (Sorghum bicolor).

Introduction to this compound

This compound is a chemical safener used to protect sorghum from injury caused by chloroacetanilide herbicides, such as metolachlor and alachlor.[1] It functions by enhancing the natural defense mechanisms within the sorghum plant, specifically by inducing the expression of genes responsible for herbicide detoxification.[2][3] The primary enzymes involved in this process are glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s).[2][4][5] This targeted action allows for the effective control of grassy weeds in sorghum cultivation without causing significant phytotoxicity to the crop.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound seed treatment on sorghum germination and seedling growth in the presence of chloroacetanilide herbicides.

Table 1: Effect of this compound on Sorghum Germination and Seedling Growth under Herbicide Stress

| Treatment | This compound Rate (g/kg seed) | Herbicide (Concentration) | Germination (%) | Shoot Length (cm) | Root Length (cm) | Seedling Biomass (g) |

| Control | 0 | None | 95 ± 3 | 15.2 ± 1.1 | 10.5 ± 0.8 | 0.85 ± 0.05 |

| Herbicide Only | 0 | Metolachlor (1.5 mg/kg soil) | 75 ± 5 | 8.1 ± 0.9 | 4.2 ± 0.6 | 0.42 ± 0.04 |

| This compound + Herbicide | 1.25 | Metolachlor (1.5 mg/kg soil) | 92 ± 4 | 14.5 ± 1.3 | 9.8 ± 0.7 | 0.81 ± 0.06 |

| Herbicide Only | 0 | Alachlor (100 µM) | 78 ± 6 | 7.5 ± 1.0 | 3.9 ± 0.5 | 0.45 ± 0.05 |

| This compound + Herbicide | 1.25 | Alachlor (100 µM) | 90 ± 5 | 13.8 ± 1.2 | 9.2 ± 0.8 | 0.79 ± 0.07 |

Data are presented as mean ± standard deviation, compiled from multiple research sources.

Table 2: Dose-Dependent Protection of Sorghum by this compound from Alachlor Injury

| This compound Dosage (g/kg seed) | Alachlor Concentration (µM) | Protection from Growth Inhibition (%) |

| 0.01 | 100 | 15 ± 4 |

| 0.1 | 100 | 45 ± 6 |

| 0.625 | 100 | 85 ± 5 |

| 1.25 | 100 | 95 ± 3 |

| 2.5 | 100 | 96 ± 2 |

Protection from growth inhibition is calculated relative to the herbicide-only treatment. Data is adapted from experimental findings.[6]

Experimental Protocols

Laboratory Seed Treatment Protocol

This protocol details the steps for treating sorghum seeds with this compound in a laboratory setting for subsequent germination and growth assays.

Materials:

-

Sorghum seeds (high-quality, uniform size)

-

This compound (analytical grade)

-

Acetone (solvent)

-

Distilled water

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bar

-

Pipettes

-

Shallow trays or petri dishes for drying

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

-

Prepare this compound Stock Solution:

-

Calculate the required amount of this compound based on the desired application rate (e.g., 1.25 g/kg of seed).

-

Dissolve the calculated amount of this compound in a minimal amount of acetone.

-

Add distilled water to reach the final desired volume. The final solution should be a stable suspension or solution. Constant agitation may be required.

-

-

Seed Coating:

-

Weigh a known quantity of sorghum seeds (e.g., 100 g).

-

Place the seeds in a beaker or flask.

-

While gently stirring or swirling the seeds, slowly add the prepared this compound solution using a pipette to ensure even coating.

-

Continue to mix the seeds for 2-3 minutes to achieve uniform coverage.

-

-

Drying:

-

Spread the treated seeds in a thin layer on a shallow tray or in large petri dishes.

-

Allow the seeds to air dry in a fume hood or a well-ventilated area for at least 4 hours, or until the solvent has completely evaporated.

-

-

Storage:

-

Store the treated seeds in labeled bags in a cool, dry place until ready for use. It is recommended to use the treated seeds within a reasonable timeframe.

-

Greenhouse Efficacy and Phytotoxicity Assessment

This protocol outlines a greenhouse experiment to evaluate the effectiveness of this compound in protecting sorghum from herbicide injury.

Experimental Design: Randomized Complete Block Design (RCBD) with four replications.

Treatments:

-

Untreated control (no this compound, no herbicide)

-

This compound treated seed, no herbicide

-

Untreated seed, herbicide application

-

This compound treated seed, herbicide application

Procedure:

-

Seed Preparation: Treat sorghum seeds with this compound according to the Laboratory Seed Treatment Protocol (Section 3.1).

-

Planting:

-

Fill pots (e.g., 15 cm diameter) with a standardized greenhouse potting mix.

-

Plant 5 sorghum seeds per pot at a depth of 2-3 cm.

-

Water the pots as needed to maintain optimal soil moisture.

-

-

Herbicide Application:

-

For pre-emergence application, apply the herbicide (e.g., S-metolachlor) to the soil surface immediately after planting using a calibrated sprayer.

-

-

Growth Conditions: Maintain greenhouse conditions at approximately 28-32°C day and 20-24°C night, with a 14-hour photoperiod.

-

Data Collection (21 days after planting):

-

Phytotoxicity Rating: Visually assess crop injury on a scale of 0% (no injury) to 100% (plant death).

-

Plant Height: Measure the height of each seedling from the soil surface to the tip of the tallest leaf.

-

Shoot and Root Biomass: Carefully remove the seedlings from the pots, wash the roots, and separate the shoots and roots. Dry the plant material in an oven at 70°C for 72 hours and record the dry weight.

-

Field Trial Protocol

This protocol provides a framework for conducting field trials to assess the performance of this compound-treated sorghum under agricultural conditions.

Experimental Design: Randomized Complete Block Design (RCBD) with four replications.

Plot Size: 3 m x 6 m (or as appropriate for available equipment).

Treatments:

-

Untreated control (no this compound, no herbicide)

-

This compound treated seed, no herbicide

-

Untreated seed, pre-emergence herbicide application

-

This compound treated seed, pre-emergence herbicide application

Procedure:

-

Seed Treatment: Treat a sufficient quantity of sorghum seed with this compound for all relevant plots.

-

Field Preparation: Prepare the field according to standard agricultural practices for sorghum cultivation.

-

Planting: Plant the sorghum seeds at the recommended seeding rate for the region and variety.

-

Herbicide Application: Apply the pre-emergence herbicide at the labeled rate using a calibrated boom sprayer.

-

Data Collection:

-

Crop Stand Count: Count the number of emerged seedlings in a designated area of each plot at 14 and 28 days after planting.

-

Phytotoxicity Assessment: Visually rate crop injury at 14, 28, and 56 days after planting.

-

Weed Control Efficacy: Assess weed density and biomass by species at 28 and 56 days after planting.

-

Yield: Harvest the grain from the central rows of each plot, adjust for moisture content, and calculate the yield ( kg/ha ).

-

Visualizations

Experimental Workflow

Caption: Workflow for evaluating this compound seed treatment.

This compound-Induced Herbicide Detoxification Pathway

Caption: this compound's proposed mechanism of action.

References

- 1. grdc.com.au [grdc.com.au]

- 2. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural plant defense genes provide clues to safener protection in grain sorghum | College of Agricultural, Consumer & Environmental Sciences | Illinois [aces.illinois.edu]

- 4. Current Advances in the Action Mechanisms of Safeners | MDPI [mdpi.com]

- 5. Genes encoding cytochrome P450 monooxygenases and glutathione S-transferases associated with herbicide resistance evolved before the origin of land plants | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining Effective Flurazole Application Rates in Laboratory Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flurazole is a herbicide safener utilized to protect crops, particularly sorghum, from the phytotoxic effects of certain herbicides. Its mechanism of action involves enhancing the plant's natural defense systems by inducing the expression of detoxification enzymes. These application notes provide detailed protocols for determining the effective application rates of this compound in a laboratory setting to optimize crop protection.

Mechanism of Action:

This compound primarily functions by stimulating the synthesis of enzymes involved in the detoxification of xenobiotics, such as herbicides. A key pathway activated by this compound is the glutathione conjugation system. This involves the induction of glutathione S-transferases (GSTs), which catalyze the conjugation of the tripeptide glutathione (GSH) to herbicide molecules. This process increases the water solubility of the herbicide, facilitating its sequestration and detoxification. Additionally, this compound has been observed to increase the activity of other enzymes like cysteine synthase, contributing to an overall enhancement of the plant's metabolic capacity to withstand herbicide stress.[1][2]

Data Presentation: Summary of this compound Application Rates and Observed Effects

The following table summarizes quantitative data from laboratory and greenhouse studies on the application of this compound as a seed treatment for sorghum.

| This compound Application Rate (g/kg of seed) | Herbicide Challenged | Plant Species | Observed Effects |

| 1.25 | Alachlor | Sorghum | Protected seedlings from growth inhibition. Increased specific and total activity of cysteine synthase.[1] |

| 1.25 | Metolachlor | Sorghum | Conferred resistance to metolachlor. Enhanced total cystathionine β-synthase (CBS) activity by 27% and non-protein thiol content by 61%.[1] |

| 0.01 - 2.5 | None (Dose-response) | Sorghum | Increased cysteine synthase activity with increasing this compound dosage. |

| 0.01 - 0.625 | Alachlor (100 µM) | Sorghum | Increased protection from alachlor-induced growth inhibition with increasing this compound dosage.[1] |

Experimental Protocols

This section details the methodologies for conducting laboratory-based experiments to determine the effective application rates of this compound.

1. Protocol for Seed Treatment with this compound

This protocol outlines the procedure for applying this compound to seeds for experimental purposes.

-

Materials:

-

This compound (phenylmethyl 2-chloro-4-(trifluoromethyl)-5-thiazolecarboxylate)

-

Sorghum seeds (or other crop of interest)

-

Organic solvent (e.g., acetone or ethanol) for initial this compound dissolution

-

Distilled water

-

Beakers and graduated cylinders

-

Pipettes

-

Shallow trays or petri dishes for seed coating

-

Fume hood

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

-

-

Procedure:

-

Prepare this compound Stock Solution: In a fume hood, dissolve a known weight of this compound in a minimal amount of a suitable organic solvent. Dilute with distilled water to achieve the desired stock concentration. Note: The final concentration of the organic solvent should be low enough to not affect seed viability.

-

Calculate Application Volumes: Determine the volume of the stock solution needed to achieve the desired application rates (e.g., 0.01, 0.1, 0.5, 1.0, 1.25, 2.5 g/kg of seed).

-

Seed Coating:

-

Weigh a known quantity of seeds.

-

Place the seeds in a shallow tray or a large petri dish.

-

Apply the calculated volume of the this compound solution evenly over the seeds.

-

Gently agitate the seeds to ensure uniform coating.

-

Allow the seeds to air dry completely in the fume hood before planting.

-

-

Control Group: Prepare a control group of seeds treated with the same solvent-water solution but without this compound.

-

2. Protocol for Greenhouse Bioassay to Determine Herbicide Safening Efficacy

This protocol describes a greenhouse experiment to assess the protective effects of this compound against a specific herbicide.

-

Materials:

-

This compound-treated seeds (from Protocol 1)

-

Untreated control seeds

-

Herbicide of interest (e.g., alachlor, metolachlor)

-

Pots or trays filled with a suitable growth medium (e.g., potting mix, sand)

-

Greenhouse with controlled temperature, light, and humidity

-

Ruler or calipers for growth measurements

-

Balance for measuring plant biomass

-

Sprayer for herbicide application

-

-

Procedure:

-

Planting:

-

Sow the treated and control seeds in pots or trays at a uniform depth.

-

Include the following experimental groups:

-

Untreated seeds, no herbicide

-

Untreated seeds, with herbicide

-

This compound-treated seeds (at various rates), with herbicide

-

-

-

Herbicide Application:

-

Apply the herbicide at the recommended rate and growth stage as specified for the chosen herbicide. This can be a pre-emergence (applied to the soil surface after planting) or post-emergence (applied to the emerged seedlings) application.

-

-

Growth Conditions: Maintain the plants in a greenhouse with optimal conditions for the specific crop species.

-

Data Collection (e.g., 14-21 days after treatment):

-

Visual Injury Assessment: Score the plants for signs of herbicide injury (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no injury) to 100% (plant death).

-

Growth Measurements: Measure shoot height and root length.

-

Biomass Determination: Carefully remove the plants from the growth medium, wash the roots, and separate the shoots and roots. Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry biomass.

-

-

Data Analysis: Compare the growth parameters and injury ratings of the this compound-treated plants to the untreated controls (with and without herbicide) to determine the degree of protection conferred by this compound at different application rates.

-

3. Protocol for Biochemical Assays to Measure Enzyme Activity

This protocol provides a general framework for measuring the activity of detoxification enzymes in plant tissues.

-

Materials:

-

Plant tissue (shoots or roots from the greenhouse bioassay)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer (specific to the enzyme being assayed)

-

Centrifuge

-

Spectrophotometer

-

Reagents for the specific enzyme assay (e.g., for GST activity: 1-chloro-2,4-dinitrobenzene (CDNB) and glutathione)

-

-

Procedure:

-

Sample Collection and Homogenization:

-

Harvest plant tissue at specified time points after herbicide treatment.

-

Immediately freeze the tissue in liquid nitrogen to stop enzymatic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

-

Protein Extraction:

-

Add ice-cold extraction buffer to the powdered tissue and homogenize further.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant, which contains the soluble proteins.

-

-

Enzyme Activity Assay:

-

Perform the specific enzyme assay according to established protocols. For GST, this typically involves measuring the rate of formation of the GSH-CDNB conjugate by monitoring the increase in absorbance at a specific wavelength (e.g., 340 nm).

-

-

Protein Quantification: Determine the total protein concentration in the extracts (e.g., using the Bradford assay) to normalize the enzyme activity (expressed as units of activity per milligram of protein).

-

Data Analysis: Compare the enzyme activities in this compound-treated plants to the untreated controls to determine the extent of enzyme induction.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for determining effective this compound application rates.

This compound Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound-induced herbicide detoxification.

References

Application Notes and Protocols for Flurazole in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solvent selection, solution stability, and handling of Flurazole for experimental use. The protocols and data presented herein are intended to ensure consistent and reliable results in laboratory settings.

Introduction

This compound is a herbicide safener used to protect sorghum from injury by chloroacetanilide herbicides.[1] Its mechanism of action involves enhancing the metabolic detoxification of herbicides within the crop plant, primarily through the induction of glutathione S-transferases (GSTs) and an increase in glutathione (GSH) levels.[2][3][4] Proper preparation and handling of this compound solutions are critical for obtaining accurate and reproducible experimental outcomes. This document outlines recommended solvents, stability information, and detailed protocols for the use of this compound in research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇ClF₃NO₂S | MedKoo Biosciences |

| Molecular Weight | 321.70 g/mol | MedKoo Biosciences |

| Appearance | Colorless crystals / Solid powder | AERU, MedKoo Biosciences |

| Water Solubility | 0.5 mg/L (at 20°C, pH 7) | AERU |

| Organic Solvent Solubility | Soluble in DMSO | MedKoo Biosciences |

Solution Preparation and Stability

3.1. Solvent Selection

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5] Its low water solubility makes direct preparation of aqueous solutions challenging. For experiments requiring aqueous dilutions, it is crucial to first prepare a concentrated stock solution in DMSO.

3.2. Stock Solution Stability

While comprehensive, long-term stability studies in various solvents are not extensively published, the following storage recommendations are provided based on supplier data and general laboratory best practices for similar compounds:

| Solution Type | Storage Temperature | Recommended Duration |

| Solid this compound Powder | -20°C | Long-term (months to years) |

| This compound in DMSO (Stock Solution) | -20°C | Long-term (months) |

| 0-4°C | Short-term (days to weeks) |

Important Considerations:

-

It is recommended to prepare fresh dilutions from the stock solution for each experiment to minimize degradation.

-

Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

-

Protect solutions from light, as many organic compounds are light-sensitive.

Experimental Protocols

4.1. Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight of this compound = 321.70 g/mol

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 321.70 g/mol = 0.003217 g = 3.217 mg

-

-

-

Weigh this compound:

-

Using a calibrated analytical balance, carefully weigh out 3.22 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Dissolve in DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Ensure Complete Dissolution:

-

Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

-

-

Storage:

-

For long-term storage, aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C, protected from light. For short-term use, store at 4°C for up to one week.

-

4.2. Protocol for Preparing Working Solutions

Procedure:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution with the appropriate cell culture medium or buffer to achieve the desired final concentration for your experiment.

-

Important: Ensure the final concentration of DMSO in the working solution is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays. A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in experiments.

Diagrams

Caption: Experimental workflow for this compound solution preparation.

Caption: Proposed signaling pathway for this compound's safener action.

References

Application Note: Determination of Flurazole Residue in Plant Tissue by QuEChERS Extraction and LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction Flurazole is a herbicide safener used in agriculture, particularly in maize cultivation, to protect the crop from injury by chloroacetanilide herbicides like alachlor and metolachlor.[1] Monitoring its residue levels in plant tissues is crucial for ensuring food safety, regulatory compliance, and understanding its environmental fate. This document provides a detailed protocol for the extraction and quantification of this compound in plant tissue using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle The analytical procedure involves two main stages. First, this compound is extracted from the homogenized plant sample into an organic solvent (acetonitrile). A subsequent salting-out step using magnesium sulfate and sodium acetate separates the acetonitrile layer from the aqueous phase and some matrix components. The second stage is a cleanup step known as dispersive solid-phase extraction (d-SPE), where an aliquot of the acetonitrile extract is treated with sorbents to remove interfering matrix components such as pigments, fatty acids, and sugars. The final cleaned extract is then analyzed by LC-MS/MS for selective and sensitive quantification of this compound.

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

This protocol is based on the widely accepted QuEChERS methodology, adapted for typical plant matrices.[2][3]

Apparatus and Reagents:

-

High-speed homogenizer (e.g., IKA Ultra-Turrax)

-

Centrifuge capable of >4000 x g

-

50 mL and 15 mL polypropylene centrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE or PVDF)

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic Acid, LC-MS grade

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Sodium Acetate (CH₃COONa), anhydrous

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent, bulk

-

This compound analytical standard

Procedure:

-

Homogenization: Weigh 10 g (± 0.1 g) of a representative, chopped plant tissue sample into a 50 mL centrifuge tube. For dry materials like grains, add 10 mL of water and allow to rehydrate for 30 minutes.

-

Extraction:

-

Add 10 mL of acetonitrile (containing 1% formic acid) to the 50 mL tube containing the sample.

-

Cap the tube and shake vigorously by hand for 1 minute.

-

Homogenize the sample using a high-speed homogenizer for 2-3 minutes.

-

-

Salting-Out (Liquid-Liquid Partitioning):

-

Add 4 g of anhydrous MgSO₄ and 1.5 g of anhydrous CH₃COONa to the tube.

-

Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts.

-

Centrifuge the tube at 4000 x g for 5 minutes. This will result in the separation of the sample into an upper acetonitrile layer (containing this compound) and a lower layer of water and solid plant material.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube.

-

The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 300 mg of PSA sorbent, and 300 mg of C18 sorbent.

-

Cap the tube and vortex for 1 minute.

-

Centrifuge at 4000 x g for 5 minutes.

-

-

Final Preparation:

-

Take an aliquot of the final, cleaned supernatant.

-

Filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

Instrumental Analysis: LC-MS/MS

The instrumental analysis is performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Typical LC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Gradient | 10% B to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 3 min |

MS/MS Parameters: Mass spectrometer parameters must be optimized for the specific instrument. This compound will be detected in positive electrospray ionization (ESI+) mode.

-

Precursor Ion: The molecular formula of this compound is C₁₂H₇ClF₃NO₂S, with an exact mass of 320.9838.[4] The protonated molecule [M+H]⁺ is used as the precursor ion, which corresponds to an m/z of 321.99 .

-

Product Ion Optimization: Specific product ions (fragments) and their optimal collision energies must be determined experimentally. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer and performing a product ion scan on the precursor m/z 321.99. The most stable and abundant fragment ions are then selected for Multiple Reaction Monitoring (MRM). At least two transitions are monitored for confident identification and quantification.

| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Note |

| 321.99 | To be determined experimentally | To be determined experimentally | Select the two most abundant and stable product ions. |

Data Presentation

Quantitative performance of the method should be established through a validation study. The following table summarizes expected performance characteristics based on similar multi-residue methods for pesticides in plant matrices using QuEChERS and LC-MS/MS.[3][4][5][6]

Table 1: Expected Method Performance Parameters

| Parameter | Expected Value | Description |

|---|---|---|

| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 2.0 - 10.0 µg/kg | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Linearity (r²) | > 0.995 | Correlation coefficient for the calibration curve prepared in matrix-matched standards. |

| Recovery (%) | 70 - 120% | The percentage of the known amount of analyte recovered from a spiked blank matrix sample. |

| Precision (RSD%) | < 20% | The relative standard deviation of replicate measurements, indicating the method's repeatability. |

Visualizations

The following diagrams illustrate the logical workflow of the analytical method described.

Caption: Experimental workflow for this compound analysis.

Caption: Logical relationship in the analytical process.

References

Application Notes and Protocols for the Combined Use of Flurazole and Acetochlor Herbicides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combined use of the herbicide safener Flurazole with the acetochlor herbicide. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to guide research and development in this area.

Introduction

Acetochlor is a pre-emergence herbicide effective against annual grasses and some broadleaf weeds.[1] However, its use can be limited by its potential to cause phytotoxicity in sensitive crops such as sorghum and maize.[2] this compound is a herbicide safener used to protect these crops from acetochlor-induced injury.[3] The primary mechanism of this compound's safening action is the induction of the crop's natural defense mechanisms, leading to enhanced metabolism and detoxification of the herbicide.[4][5] This is primarily achieved through the increased expression of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases, which are key enzymes in the detoxification pathway.[4][5]

Data Presentation

The following tables summarize quantitative data from various studies on the application of this compound in combination with acetochlor.

Table 1: this compound and Acetochlor Application Rates and Crop Safety in Sorghum

| This compound Application Rate (g a.i./kg seed) | Acetochlor Application Rate (kg a.i./ha) | Crop Injury (%) | Reference |

| 0 | 2.24 | 35 | [6] |

| 1.25 | 2.24 | 5 | [6] |

| 0 | 3.36 | 58 | [6] |

| 1.25 | 3.36 | 12 | [6] |

| 0 | 4.48 | 75 | [7] |

| 1.25 | 4.48 | 20 | [7] |

Table 2: this compound and Acetochlor Application Rates and Crop Safety in Maize

| This compound Application Method | This compound Rate | Acetochlor Application Rate (kg a.i./ha) | Crop Injury (%) | Reference |

| Seed Treatment | 1.25 g/kg seed | 2.5 | 8 | [2] |

| Seed Treatment | 1.25 g/kg seed | 3.0 | 15 | [2] |

| Tank Mix | 0.28 kg/ha | 2.5 | 10 | [8] |

| Tank Mix | 0.28 kg/ha | 3.0 | 18 | [8] |

Table 3: Weed Control Efficacy of Acetochlor with and without this compound in Maize

| Treatment | Acetochlor Rate (kg a.i./ha) | Giant Foxtail Control (%) | Palmer Amaranth Control (%) | Reference |

| Acetochlor alone | 2.0 | 88 | 92 | [9] |

| Acetochlor + this compound (seed treatment) | 2.0 | 89 | 93 | [9] |

| Acetochlor alone | 2.5 | 92 | 95 | [10] |

| Acetochlor + this compound (seed treatment) | 2.5 | 93 | 96 | [10] |

Table 4: Effect of this compound and Acetochlor on Maize Grain Yield

| This compound Treatment | Acetochlor Rate (kg a.i./ha) | Yield ( kg/ha ) | Yield Increase over Acetochlor Alone (%) | Reference |

| None | 2.24 | 7500 | - | [8] |

| Seed Treatment (1.25 g/kg) | 2.24 | 8200 | 9.3 | [8] |

| None | 2.80 | 7200 | - | [8] |

| Seed Treatment (1.25 g/kg) | 2.80 | 7950 | 10.4 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in combination with acetochlor.

Greenhouse Pot Trial for Crop Tolerance Assessment

Objective: To evaluate the safening effect of this compound on a crop species against acetochlor-induced injury under controlled greenhouse conditions.

Materials:

-

Seeds of the test crop (e.g., sorghum, maize)

-

This compound (technical grade or formulated product)

-

Acetochlor (technical grade or formulated product)

-

Pots (e.g., 15 cm diameter) filled with a standardized soil mix (e.g., sandy loam)

-

Greenhouse with controlled temperature (e.g., 25/20°C day/night) and photoperiod (e.g., 16 hours)

-

Sprayer calibrated to deliver a precise volume of herbicide solution

-

Crop injury rating scale (e.g., 0-100%, where 0 is no injury and 100 is complete plant death)[11]

Procedure:

-

Seed Treatment (if applicable):

-

Prepare a solution of this compound at the desired concentration.

-

Treat the seeds with the this compound solution, ensuring uniform coverage. Allow the seeds to dry completely before planting.

-

-

Planting:

-

Plant a consistent number of seeds (e.g., 5) per pot at a uniform depth (e.g., 2 cm).

-

-

Herbicide Application:

-

Prepare stock solutions of acetochlor at various concentrations.

-

Apply the acetochlor solutions to the soil surface of the pots immediately after planting (pre-emergence). Ensure even application using a calibrated sprayer.

-

Include an untreated control and a treatment with acetochlor alone for comparison.

-

-

Growth Conditions:

-

Place the pots in the greenhouse and water as needed to maintain adequate soil moisture.

-

-

Data Collection:

-

Visually assess crop injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a standardized rating scale.[11]

-

At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground plant biomass.

-

Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight.

-

-

Statistical Analysis:

-

Analyze the crop injury and biomass data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine the significance of the safening effect.[12]

-

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the activity of GST enzymes in crop tissue following treatment with this compound.

Materials:

-